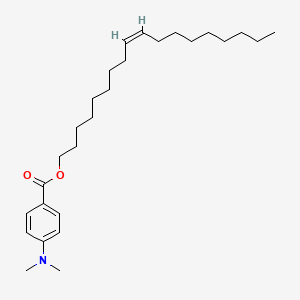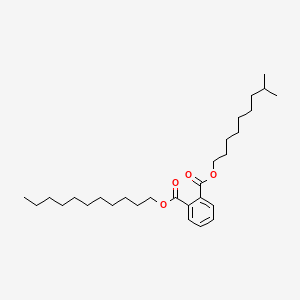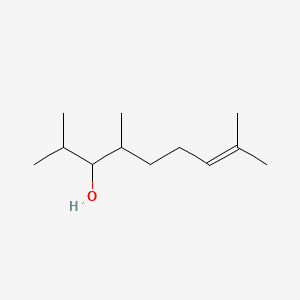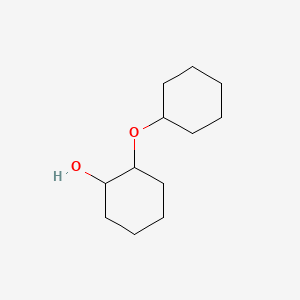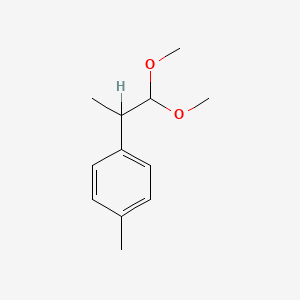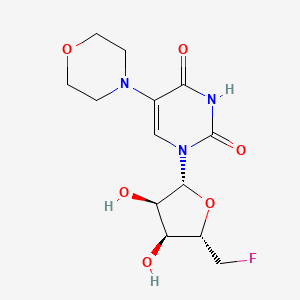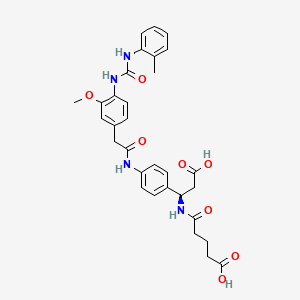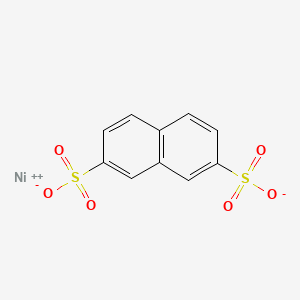
1-Phenyl-2-(triphenylphosphoranyl)ethylenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is an organophosphorus compound characterized by the presence of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol typically involves the reaction of triphenylphosphine with a suitable phenyl-substituted precursor under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-Phenyl-2-(triphenylphosphoranyl)ethylenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triphenylphosphoranyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
科学的研究の応用
1-Phenyl-2-(triphenylphosphoranyl)ethylenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways depend on the specific context of its use. For example, in organic synthesis, it may participate in nucleophilic addition or substitution reactions, while in biological systems, it may interact with enzymes or other biomolecules.
類似化合物との比較
Similar Compounds
1-Phenyl-2-(triphenylphosphoranyl)ethanone: Similar in structure but differs in the presence of a ketone group instead of an ethylenol group.
Triphenylphosphine: A simpler compound with only the triphenylphosphoranyl group, lacking the phenyl-ethylenol moiety.
Phenylacetone: Contains a phenyl group and a ketone, but lacks the triphenylphosphoranyl group.
Uniqueness
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is unique due to its combination of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.
特性
CAS番号 |
6290-60-4 |
|---|---|
分子式 |
C26H22OP+ |
分子量 |
381.4 g/mol |
IUPAC名 |
[(Z)-2-hydroxy-2-phenylethenyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H/p+1/b26-21- |
InChIキー |
MZRSAJZDYIISJW-QLYXXIJNSA-O |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
正規SMILES |
C1=CC=C(C=C1)C(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


